PI3Kdelta-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PI3Kdelta-IN-1 is a selective inhibitor of the phosphoinositide 3-kinase delta isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The delta isoform is predominantly expressed in leukocytes and plays a crucial role in the immune response. This compound has been developed as a potential therapeutic agent for treating various cancers and immune-related disorders by targeting the phosphoinositide 3-kinase delta pathway.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity towards the phosphoinositide 3-kinase delta isoform. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and identity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: PI3Kdelta-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

PI3Kdelta-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase delta pathway and its role in various cellular processes.

Biology: Employed in research to understand the mechanisms of immune cell signaling and function.

Medicine: Investigated as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory disorders.

Industry: Utilized in the development of new drugs targeting the phosphoinositide 3-kinase delta pathway, as well as in diagnostic assays and screening platforms.

Mecanismo De Acción

PI3Kdelta-IN-1 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase delta isoform. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways. By preventing the activation of these pathways, this compound reduces cell proliferation, survival, and migration, particularly in leukocytes. This mechanism is crucial for its therapeutic potential in treating cancers and immune-related disorders.

Comparación Con Compuestos Similares

PI3Kdelta-IN-1 is unique in its high selectivity for the phosphoinositide 3-kinase delta isoform compared to other phosphoinositide 3-kinase inhibitors. Similar compounds include:

Idelalisib: Another selective inhibitor of the phosphoinositide 3-kinase delta isoform, used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.

Duvelisib: Inhibits both the phosphoinositide 3-kinase delta and gamma isoforms, used for treating chronic lymphocytic leukemia and small lymphocytic lymphoma.

Copanlisib: Inhibits multiple phosphoinositide 3-kinase isoforms, including alpha and delta, used for treating relapsed follicular lymphoma.

The uniqueness of this compound lies in its specificity for the delta isoform, which minimizes off-target effects and enhances its therapeutic potential.

Actividad Biológica

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and survival, particularly in hematopoietic cells. The compound PI3Kdelta-IN-1 represents a novel approach to selectively inhibit this isoform, with significant implications for treating diseases such as cancer and immune disorders. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

PI3Kδ is primarily expressed in leukocytes and plays a pivotal role in immune cell signaling. It catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3), a second messenger that activates downstream signaling pathways including AKT and mTOR. These pathways regulate essential cellular functions such as growth, survival, and metabolism .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits PI3Kδ activity in various human cell lines. In studies involving hematological malignancies, this compound exhibited potent antiproliferative effects on B-cell lymphoma and chronic lymphocytic leukemia (CLL) cells. For instance:

- Cell Line : Ramos (B-cell lymphoma)

- IC50 : 15 nM

- Effect : Induced apoptosis and inhibited cell proliferation.

- Cell Line : MEC1 (CLL)

In Vivo Studies

In vivo studies using mouse models have shown that this compound significantly reduces tumor burden in xenograft models of B-cell malignancies. Notably:

- Model : NOD/SCID mice implanted with MEC1 cells

Case Studies

Several case studies highlight the therapeutic potential of PI3Kδ inhibitors, including this compound:

- Chronic Lymphocytic Leukemia (CLL)

- Activated PI3K-delta Syndrome (APDS)

Data Table: Summary of Biological Activity

| Study Type | Cell Line/Model | IC50 (nM) | Main Findings |

|---|---|---|---|

| In Vitro | Ramos | 15 | Induced apoptosis |

| In Vitro | MEC1 | 20 | Reduced cell viability |

| In Vivo | NOD/SCID mice + MEC1 | N/A | Tumor volume decreased by ~60% |

| Case Study | CLL Patient | N/A | Complete response after six months |

| Case Study | APDS Patients | N/A | Improved immune function |

Propiedades

IUPAC Name |

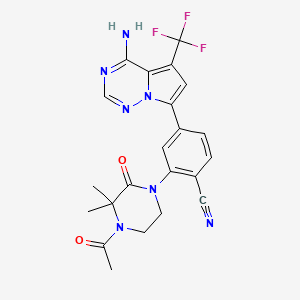

2-(4-acetyl-3,3-dimethyl-2-oxopiperazin-1-yl)-4-[4-amino-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N7O2/c1-12(33)31-7-6-30(20(34)21(31,2)3)16-8-13(4-5-14(16)10-26)17-9-15(22(23,24)25)18-19(27)28-11-29-32(17)18/h4-5,8-9,11H,6-7H2,1-3H3,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXIDBRGTYDHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(C(=O)C1(C)C)C2=C(C=CC(=C2)C3=CC(=C4N3N=CN=C4N)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.